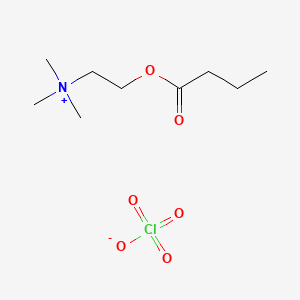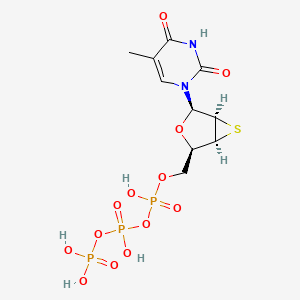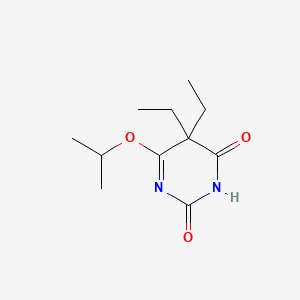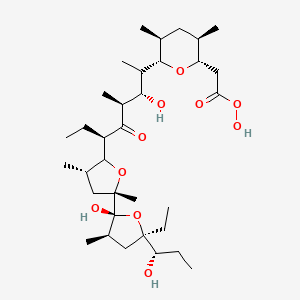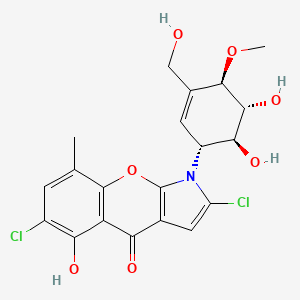
6-Anilino-2-thiouracil
Vue d'ensemble
Description
6-Anilino-2-thiouracil is an organic compound belonging to the family of thiouracils. This compound has garnered significant attention due to its broad spectrum of applications in various fields of research and industry. It is known for its unique chemical structure, which includes an aniline group attached to the 6th position of a thiouracil ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-2-thiouracil typically involves the condensation of 6-amino-2-thiouracil with aniline. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For example, the reaction can be performed in ethanol with hydrochloric acid as a catalyst, followed by refluxing the mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Anilino-2-thiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group or the thiouracil ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted thiouracils. These derivatives often exhibit different chemical and biological properties, making them useful for various applications .
Applications De Recherche Scientifique
6-Anilino-2-thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has explored its potential use in developing new therapeutic agents, particularly for treating thyroid disorders.
Mécanisme D'action
The mechanism of action of 6-Anilino-2-thiouracil involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in thyroid hormone synthesis, thereby reducing the production of thyroid hormones. This action is similar to that of other thiouracil derivatives, which interfere with the iodination of tyrosine residues in thyroglobulin .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-thiouracil
- 6-Methyl-2-thiouracil
- 6-Propyl-2-thiouracil
Uniqueness
Compared to these similar compounds, 6-Anilino-2-thiouracil is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
6-anilino-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFAZQMRQMDSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243573 | |
| Record name | 6-Anilino-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98421-02-4 | |
| Record name | 6-Anilino-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098421024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilino-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



